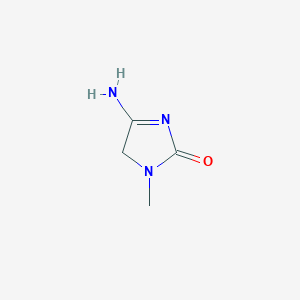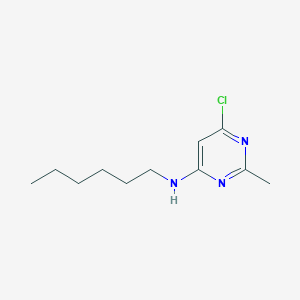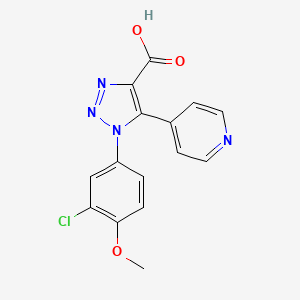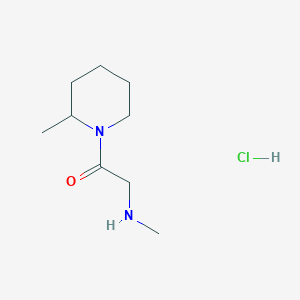
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one
Descripción general
Descripción
“4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one” is a compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms . They are known for their unique chemical complexity and versatility in construction/functionalization .
Molecular Structure Analysis
The molecular structure of imidazoles, including “this compound”, is characterized by a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms . The specific molecular structure of “this compound” is not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Transformation of Imidazole Derivatives
Imidazole derivatives, including 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one, play a significant role in synthetic and medicinal chemistry due to their presence in natural molecules and synthetic drugs. The synthesis and transformation of these derivatives involve various methods, including the use of metallic derivatives of imidazole and phosphorus halides, cross-coupling reactions with palladium catalysts, and reactions with acyclic phosphorus-containing reagents. These processes lead to compounds with diverse biological and chemical properties, including insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity (Abdurakhmanova et al., 2018).
Medicinal Applications
Imidazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research has identified imidazole-based compounds with antimicrobial, antitumor, antidiabetic, and neuroprotective effects. For example, compounds such as imiquimod have been shown to activate the immune system and have applications in treating various skin disorders due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001). Moreover, imidazole-based structures have been explored for their anticancer properties, with some derivatives undergoing preclinical testing (Iradyan et al., 2009).
Applications in Synthetic and Green Chemistry
Imidazole derivatives are also significant in the context of green chemistry and the synthesis of heterocycles. The development of Ugi reactions based on cyclic imines represents an efficient approach for creating N-heterocyclic motifs found in natural products and pharmaceutical compounds. This methodology allows for the synthesis of peptide moieties connected to heterocyclic compounds, highlighting the versatility and pharmaceutical significance of imidazole derivatives (Nazeri et al., 2020).
Mecanismo De Acción
Target of Action
Imidazol-4-ones are known to be an important scaffold for a variety of applications, including natural products, medicine, and agriculture . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
Imidazol-4-ones are known to have a wide range of applications, suggesting diverse modes of action depending on the specific target and application .
Biochemical Pathways
Imidazol-4-ones are found in a variety of fields, indicating that they may influence multiple biochemical pathways . For instance, they are found as advanced glycation end products (AGE) and post-translational modifications of several amino acids .
Result of Action
Given the wide range of applications of imidazol-4-ones, the results of their action are likely to be diverse and context-dependent .
Análisis Bioquímico
Biochemical Properties
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with different molecular targets makes it a versatile agent in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining its safe and effective use in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .
Propiedades
IUPAC Name |
5-amino-3-methyl-4H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMXDLOFRRABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)


![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)



![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)



